5,6alpha-Epoxy-5beta-cholestan-3beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6alpha-Epoxy-5beta-cholestan-3beta-ol is a compound belonging to the class of epoxy steroids. It is a structural derivative of 5alpha-cholestane and is characterized by the presence of an epoxide group at the 5,6 position and a hydroxyl group at the 3beta position . This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6alpha-Epoxy-5beta-cholestan-3beta-ol typically involves the epoxidation of cholesterol or its derivatives. One common method is the reaction of cholesterol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide at the 5,6 position . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as chromatography and recrystallization are commonly employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5,6alpha-Epoxy-5beta-cholestan-3beta-ol undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding diol by using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used to open the epoxide ring.
Major Products Formed
Diols: Formed through oxidation or reduction reactions.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5,6alpha-Epoxy-5beta-cholestan-3beta-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cellular processes and its interaction with biological membranes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,6alpha-Epoxy-5beta-cholestan-3beta-ol involves its interaction with specific molecular targets and pathways. The epoxide group can react with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function. This compound can also influence cellular signaling pathways and membrane dynamics due to its structural similarity to cholesterol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6beta-Epoxy-5alpha-cholestan-3beta-ol: Another epoxy steroid with a different stereochemistry at the 5,6 position.
Cholesterol-5alpha,6beta-epoxide: A related compound with an epoxide group at the 5,6 position but different stereochemistry.
Uniqueness
5,6alpha-Epoxy-5beta-cholestan-3beta-ol is unique due to its specific stereochemistry and the presence of both an epoxide and a hydroxyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C27H46O2 |
---|---|
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
(1S,2R,5S,7S,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27-/m1/s1 |
InChI-Schlüssel |
PRYIJAGAEJZDBO-YHMDZATGSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.